5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylicacid
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Overview
Description
5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a phenyl group at the 2nd position of the triazole ring. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then treated with phosphorus oxychloride to yield 5-chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of xanthine oxidase, reducing the production of uric acid and alleviating conditions like gout . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a similar triazole structure.
Voriconazole: Another antifungal drug with a triazole ring.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and potential for forming various derivatives .
Properties
Molecular Formula |
C9H6ClN3O2 |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
5-chloro-2-phenyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H,14,15) |
InChI Key |
MVPHRCZCJNRYET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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